molecular formula C15H22N2O2 B1664800 Alprenoxime CAS No. 118552-63-9

Alprenoxime

Número de catálogo B1664800
Número CAS: 118552-63-9
Peso molecular: 262.35 g/mol
Clave InChI: XFQFSSGNEFUEPA-VKAVYKQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alprenoxime is a beta blocker . It is a prodrug to alprenolol . It is also known as a site-activated ocular β-blocker .


Synthesis Analysis

Alprenoxime is the ketoxime precursor of alprenolol . It is available by custom synthesis . The product is not in stock and the minimum order is 1g .


Molecular Structure Analysis

The IUPAC name of Alprenoxime is 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-one oxime . The chemical formula is C15H22N2O2 . The exact mass is 262.17 and the molecular weight is 262.350 . The elemental analysis shows that it contains C, 68.67; H, 8.45; N, 10.68; O, 12.20 .


Physical And Chemical Properties Analysis

The molecular weight of Alprenoxime is 262.350 . The elemental analysis shows that it contains C, 68.67; H, 8.45; N, 10.68; O, 12.20 .

Relevant Papers The main paper I found relevant to Alprenoxime is titled “Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue” published in the Journal of Medicinal Chemistry .

Aplicaciones Científicas De Investigación

Nutraceuticals and Disease Prevention

Alprenoxime, a compound with potential nutraceutical properties, is being explored for its role in disease prevention. The study of phytochemicals, including compounds like Alprenoxime, at the cellular level, provides insights into their anti-disease functions and helps establish a platform for developing potent chemopreventive and chemotherapeutic agents (Gosslau & Chen, 2004).

Ecotoxicology and Genetic Toxicity

Research in ecotoxicology has utilized Alprenoxime to study its effects on genetic toxicity. The comet assay, a method used to evaluate genetic damage, is an important tool in assessing the impact of chemicals like Alprenoxime on various organisms in both laboratory and natural environments (de Lapuente et al., 2015).

Neurotoxicity Studies

Alprenoxime's effects on neurotoxicity are being studied, particularly in the context of aluminum chloride toxicity. Investigations into the neurotoxic effects of aluminum compounds include the examination of cognitive deficits and neuropsychiatric disturbances, which can be related to the study of Alprenoxime's impact on the brain (Liaquat et al., 2019).

Neuroprotection Research

In neuroprotection research, Alprenoxime is explored for its potential to inhibit neurotoxicity, particularly in relation to aluminum exposure. Studies focus on its ability to prevent oxidative stress and protect brain cells from damage (Jyoti et al., 2007).

Predicting Toxicity of Peptides and Proteins

Alprenoxime is also relevant in the development of in silico models for predicting the toxicity of peptides and proteins. Understanding the toxicological profile of compounds like Alprenoxime aids in designing safer therapeutic molecules (Gupta et al., 2013).

Cancer Drug Discovery and Development

In the field of anticancer drug discovery, Alprenoxime's properties are being investigated. The focus is on its role in the development of novel natural antitumor alkaloids from marine invertebrates, highlighting its potential in cancer therapy (Imperatore et al., 2014).

Drug Delivery Systems

Alprenoxime is explored in the context of drug delivery systems (DDS) for cancer treatment. Its role in enhancing the efficacy and safety of chemotherapeutic agents through novel delivery methods is a key area of research (Ishima et al., 2012).

Propiedades

IUPAC Name

(NZ)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQFSSGNEFUEPA-VKAVYKQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C(=N/O)/COC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alprenoxime

CAS RN

118552-63-9
Record name Alprenoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118552639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alprenoxime
Reactant of Route 2
Alprenoxime
Reactant of Route 3
Reactant of Route 3
Alprenoxime
Reactant of Route 4
Alprenoxime
Reactant of Route 5
Reactant of Route 5
Alprenoxime
Reactant of Route 6
Reactant of Route 6
Alprenoxime

Citations

For This Compound
54
Citations
N Bodor, A Elkoussi - Pharmaceutical research, 1991 - Springer
A new site-specific chemical delivery system (CDS) for alprenolol was designed and investigated as a potential novel antiglaucoma agent. The effect of this compound, alprenoxime (AO…
Number of citations: 33 link.springer.com
P Polgar, N Bodor - Life sciences, 1995 - Elsevier
… -specific drug activation and demonstrate that alprenoxime has essentially no cardiac action. As shown in Tables I and II, the doses of alprenoxime or alprenolone methoxime used in …
Number of citations: 16 www.sciencedirect.com
N Bodor, L Prokai, WMEI WU, G Somogyi… - Journal of ocular …, 1995 - liebertpub.com
… successfully applied and one of them, Alprenoxime, was tested in humans. The main problem with these compounds, however, is formulation stability: Alprenoxime has a tg0 of only 2-3 …
Number of citations: 7 www.liebertpub.com
N Bodor, P Buchwald - The AAPS journal, 2005 - Springer
… These studies found single-drop instillation of alprenoxime … Alprenoxime had no apparent clinically significant effect on … affected by the administration of alprenoxime at the doses given …
Number of citations: 110 link.springer.com
L Prokai, K Prokai-Tatrai - Pharmaceutical Science & Technology Today, 1999 - Elsevier
… Alprenoxime, a ketone analogue of the drug alprenolol, … Phase I clinical studies into alprenoxime to be abandoned). Thus… bilaterial topical administration of alprenoxime in an equal …
Number of citations: 11 www.sciencedirect.com
T Järvinen, K Järvinen - Advanced drug delivery reviews, 1996 - Elsevier
Most ocular diseases are treated by topical application of eyedrops. After instillation of an eyedrop, typically less than 5% of the applied dose reaches the intraocular tissues. The low …
Number of citations: 84 www.sciencedirect.com
A Urtti, L Salminen - Survey of ophthalmology, 1993 - Elsevier
Due to absorption several ocularly applied medications give rise to systemic side-effects. The problem of systemic drug absorption should be taken into account in designing ocular drug …
Number of citations: 332 www.sciencedirect.com
N Bodor - Advanced drug delivery reviews, 1995 - Elsevier
… Table 2 shows the dramatic and sustained effect of alprenoxime (fib) at 1% solution on the … corresponding alprenoxime (8b) was observed. As opposed to alprenolol, the alprenoxime …
Number of citations: 23 www.sciencedirect.com
N BODOR - Journal of Ocular Pharmacology and Therapeutics, 1994 - liebertpub.com
There are two major novel metabolism-based drug design concepts which have significant advantages when used in the design of safe, specific ophthalmic drugs. One is based on …
Number of citations: 28 www.liebertpub.com
J Gal - Pharmaceutical Medicine, 2020 - Springer
… For example, the antiglaucoma agent alprenoxime is an achiral oxime but in the USPD 2015 entry [2] no information is given on the configuration of the oxime moiety (E? Z? Mixture of …
Number of citations: 4 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.